7-Hydroxymethyl-10,11-MDCPT-d5
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Overview
Description
7-Hydroxymethyl-10,11-MDCPT-d5 is a deuterium-labeled derivative of 7-Hydroxymethyl-10,11-MDCPT. This compound is primarily used as a payload in the synthesis of antibody-drug conjugates (ADCs). The deuterium labeling enhances the stability and metabolic profile of the compound, making it a valuable tool in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxymethyl-10,11-MDCPT-d5 involves the incorporation of deuterium atoms into the parent compound, 7-Hydroxymethyl-10,11-MDCPT. The process typically includes the following steps:
Deuterium Exchange Reaction: The parent compound undergoes a deuterium exchange reaction where hydrogen atoms are replaced with deuterium atoms. This is often achieved using deuterated solvents and catalysts under controlled conditions.
Purification: The resulting deuterium-labeled compound is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large quantities of the parent compound are subjected to deuterium exchange reactions in batch reactors.
Continuous Flow Processing: For higher efficiency, continuous flow reactors may be used to facilitate the deuterium exchange reaction.
Quality Control: Rigorous quality control measures, including HPLC and mass spectrometry, are employed to ensure the consistency and purity of the final product
Chemical Reactions Analysis
Types of Reactions
7-Hydroxymethyl-10,11-MDCPT-d5 undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form alcohols or other reduced derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions
Major Products
The major products formed from these reactions include:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
7-Hydroxymethyl-10,11-MDCPT-d5 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for studying deuterium-labeled compounds.
Biology: Employed in biological studies to investigate metabolic pathways and enzyme interactions.
Medicine: Utilized in the development of ADCs for targeted cancer therapy. The compound serves as a cytotoxic payload that can be conjugated to antibodies to selectively target cancer cells.
Industry: Applied in the pharmaceutical industry for the synthesis of novel therapeutic agents and in the development of diagnostic tools
Mechanism of Action
The mechanism of action of 7-Hydroxymethyl-10,11-MDCPT-d5 involves its role as a cytotoxic agent in ADCs. The compound exerts its effects by:
Targeting Cancer Cells: When conjugated to an antibody, the compound selectively binds to cancer cell surface antigens.
Internalization and Release: Upon binding, the ADC is internalized by the cancer cell, and the cytotoxic payload is released.
DNA Topoisomerase I Inhibition: The released compound inhibits DNA topoisomerase I, an enzyme crucial for DNA replication and transcription, leading to DNA damage and cell death
Comparison with Similar Compounds
7-Hydroxymethyl-10,11-MDCPT-d5 is unique due to its deuterium labeling, which enhances its stability and metabolic profile. Similar compounds include:
7-Hydroxymethyl-10,11-MDCPT: The non-deuterated parent compound.
Camptothecin: A related compound used in cancer therapy.
Topotecan: Another camptothecin derivative used as an anticancer agent
Properties
Molecular Formula |
C22H18N2O7 |
---|---|
Molecular Weight |
427.4 g/mol |
IUPAC Name |
(5S)-5-hydroxy-14-(hydroxymethyl)-5-(1,1,2,2,2-pentadeuterioethyl)-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione |
InChI |
InChI=1S/C22H18N2O7/c1-2-22(28)14-4-16-19-11(6-24(16)20(26)13(14)8-29-21(22)27)12(7-25)10-3-17-18(31-9-30-17)5-15(10)23-19/h3-5,25,28H,2,6-9H2,1H3/t22-/m0/s1/i1D3,2D2 |
InChI Key |
UYOXKDDEJDVQSN-VBGSLEDMSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)CO)O |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)CO)O |
Origin of Product |
United States |
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